Lmp7-IN-2

Description

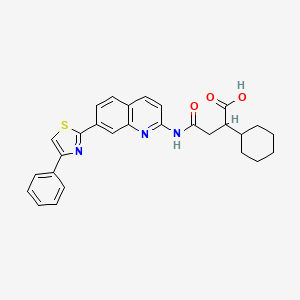

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27N3O3S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

2-cyclohexyl-4-oxo-4-[[7-(4-phenyl-1,3-thiazol-2-yl)quinolin-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32) |

InChI Key |

APWRCWKBBYBSJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LMP7 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific data on a compound designated "LMP7-IN-2". Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized Low Molecular Mass Polypeptide 7 (LMP7) inhibitors, such as ONX 0914 (also known as PR-957) and PRN1126, which are considered representative of this class of molecules. The principles and data presented herein are intended to serve as a robust technical reference for understanding how selective LMP7 inhibition modulates cellular pathways.

Core Mechanism of Action: Targeting the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ).[1] It plays a crucial role in processing proteins for presentation on Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the adaptive immune response. The immunoproteasome's catalytic core contains three distinct active subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1c, β2c, and β5c).[1]

LMP7 inhibitors are small molecules designed to selectively target the chymotrypsin-like activity of the LMP7 (β5i) subunit. By binding to the active site of LMP7, these inhibitors block its proteolytic function. This selective inhibition disrupts the normal processing of intracellular proteins, leading to a cascade of downstream effects on immune cell function, including altered cytokine production and modulation of T-cell differentiation.[2][3]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy of an LMP7 inhibitor is determined by its potency towards LMP7 and its selectivity over other proteasome subunits. High selectivity for LMP7 over the constitutive β5 subunit is critical to minimize off-target effects on normal cellular protein homeostasis. The following tables summarize the inhibitory concentrations (IC50) of representative LMP7 inhibitors against various proteasome subunits.

Table 1: Inhibitory Activity (IC50) of ONX 0914 Against Proteasome Subunits

| Subunit | Human IC50 (nM) | Murine IC50 (nM) | Notes |

| LMP7 (β5i) | 73 | 65 | Potent inhibition of the target subunit. |

| LMP2 (β1i) | ~1100 - 2900 | - | Significantly less potent inhibition compared to LMP7. |

| β5c | 1040 | 920 | Demonstrates selectivity for the immunoproteasome over the constitutive proteasome. |

| β1c | >10000 | >10000 | Minimal activity against this constitutive subunit. |

| β2c | >10000 | >10000 | Minimal activity against this constitutive subunit. |

Data compiled from multiple sources.[4]

Table 2: Comparative Selectivity of LMP7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity over β5c |

| ONX 0914 | LMP7 | ~70 | ~15-40 fold |

| PRN1126 | LMP7 | ~10-50 | Highly selective |

| M3258 | LMP7 | 4.1 | ~614 fold |

This table provides a comparative overview of selectivity for different LMP7 inhibitors.[4][5][6]

Signaling Pathways Modulated by LMP7 Inhibition

Inhibition of LMP7 impacts several key signaling pathways that are central to the inflammatory response. The primary consequences of this inhibition are the suppression of pro-inflammatory cytokine production and the modulation of T helper cell differentiation.

Cytokine Production

LMP7 inhibition has been shown to significantly reduce the secretion of several pro-inflammatory cytokines from immune cells. For example, treatment with ONX 0914 blocks the production of Interleukin-23 (IL-23) by activated monocytes and reduces the secretion of IFN-γ and IL-2 from T cells.[3] A reduction in IL-6 and Tumor Necrosis Factor-alpha (TNF-α) has also been observed.[3] The co-inhibition of both LMP2 and LMP7 appears to be particularly effective in reducing IL-6 secretion.[5]

Figure 1: Simplified pathway showing the effect of LMP7 inhibition on pro-inflammatory cytokine production.

T Helper Cell Differentiation

LMP7 activity is implicated in the differentiation of naive T helper cells into specific effector lineages. Inhibition of LMP7 has been demonstrated to suppress the development of pro-inflammatory Th1 and Th17 cells, while potentially promoting the generation of anti-inflammatory regulatory T cells (Tregs).[5] This shift in T-cell polarization contributes to the anti-inflammatory phenotype observed with LMP7 inhibitor treatment.

References

- 1. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structure and Synthesis of the LMP7 Inhibitor M3258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective immunoproteasome subunit LMP7 inhibitor, M3258. The document details its chemical structure, synthesis, and key biological data, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Chemical Structure and Properties

M3258 is an orally bioavailable, reversible covalent inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1] Its chemical structure is characterized by a dipeptide boronate scaffold with a benzofuran moiety.[2][3] The benzofuran group occupies the lipophilic S1 pocket of the LMP7 active site, contributing to the inhibitor's high selectivity.[1]

Chemical Name: (2S)-N-[(1R)-1-(benzofuran-3-yl)-1-oxo-3-phenylpropan-2-yl]-N-[(1R)-1-boronoethyl]acetamide

Molecular Formula: C₂₄H₂₅BNO₅

Molecular Weight: 418.27 g/mol

Quantitative Biological Data

M3258 exhibits high potency and remarkable selectivity for the LMP7 subunit over other proteasomal subunits. The following tables summarize its inhibitory and cellular activities.

Table 1: In Vitro Inhibitory Activity of M3258 against Proteasome Subunits [1]

| Target Subunit | Mean IC₅₀ (nmol/L) |

| Immunoproteasome | |

| LMP7 (β5i) | 4.1 |

| LMP2 (β1i) | > 30,000 |

| MECL-1 (β2i) | > 30,000 |

| Constitutive Proteasome | |

| β5 | 2,519 |

| β1 | > 30,000 |

| β2 | > 30,000 |

Table 2: Cellular Activity of M3258 in MM.1S Multiple Myeloma Cells [1]

| Cellular Effect | EC₅₀ (nmol/L) |

| Induction of Apoptosis (Caspase 3/7 Activity) | 420 |

| Accumulation of Ubiquitinated Proteins | 1,980 |

| Reduction of Cell Viability | 367 |

Synthesis of M3258

The synthesis of M3258 is detailed in patent WO 2019/038250 A1 as compound 9. The following is a summary of the multi-step synthesis.

Synthesis Pathway

Experimental Protocol: Synthesis of M3258

The synthesis involves a series of amide couplings and deprotection steps, starting from commercially available amino acids and benzofuran-3-carboxylic acid. The key steps include the formation of a dipeptide, coupling with the benzofuran moiety, introduction of the boronic acid functionality, and final deprotection. All reactions are performed under standard laboratory conditions with appropriate purification techniques at each step. For a detailed, step-by-step protocol, please refer to the experimental section for compound 9 in patent WO 2019/038250 A1.

Experimental Methodologies

The following are summaries of the key experimental protocols used to characterize the biological activity of M3258.

Proteasome Subunit Inhibition Assay

The inhibitory activity of M3258 against purified human immunoproteasome and constitutive proteasome was assessed using fluorogenic peptide substrates.

References

Lmp7-IN-2 discovery and development

An In-depth Technical Guide to the Discovery and Development of a Representative LMP7 Inhibitor: ONX 0914

Introduction

This document provides a detailed technical overview of the discovery and development of a significant inhibitor of the immunoproteasome subunit LMP7. While the initial topic of interest was "Lmp7-IN-2," publicly available information on this specific compound is scarce, limited to its chemical formula (C28H27N3O) and molecular weight (485.60) with a reference to a patent application.[1][2][3] To fulfill the request for an in-depth technical guide, this report focuses on the well-characterized and extensively documented LMP7 inhibitor, ONX 0914 (also known as PR-957), as a representative example. ONX 0914 is a potent and selective inhibitor of the chymotrypsin-like activity of the LMP7 (also known as β5i) subunit of the immunoproteasome.[4][5][6][7] Its development has provided crucial insights into the therapeutic potential of targeting the immunoproteasome in autoimmune diseases and some cancers.[6][8][9]

Discovery and Optimization

ONX 0914 is a tripeptide epoxyketone that was identified through a medicinal chemistry campaign aimed at developing selective inhibitors of the immunoproteasome.[8] The discovery process built upon the knowledge gained from the development of the broader spectrum proteasome inhibitor, carfilzomib.[8] Researchers found that tripeptide epoxyketones offered a balance of potency and selectivity.[8] The selectivity of ONX 0914 for LMP7 over its constitutive counterpart, β5, is largely attributed to the interaction of the P1 tyrosine residue of the inhibitor with the S1 binding pocket of LMP7.[8]

Mechanism of Action

ONX 0914 acts as an irreversible, non-competitive inhibitor of the LMP7 subunit.[4] It covalently binds to the N-terminal threonine residue within the active site of the catalytic subunit.[10] While highly selective for LMP7, at higher concentrations, ONX 0914 can also inhibit the LMP2 subunit of the immunoproteasome.[9][11] This dual LMP7/LMP2 inhibition has been suggested to be crucial for its broad anti-inflammatory effects.[11]

Data Presentation

Table 1: In Vitro Inhibitory Activity of ONX 0914

| Target Subunit | IC50 (nM) | Cell Line/System | Reference |

| LMP7 (β5i) | ~10 | Not Specified | [5][7] |

| LMP7 (human) | Not Specified | Purified enzyme | |

| LMP7 (mouse) | Not Specified | Purified enzyme | |

| β5 (constitutive) | 920 (mouse), 1040 (human) | Purified enzyme | |

| LMP2 (β1i) | Inhibition observed at higher concentrations | Not Specified | [9] |

| MECL-1 (β2i) | Inhibition observed at higher concentrations | Not Specified | [7] |

Table 2: Cellular Activity of ONX 0914

| Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| MM1.S (Multiple Myeloma) | Antiproliferative (MTS assay, 72h) | 0.24 | [4] |

| NCI-H727 (Lung Cancer) | Cytotoxicity | 0.3 | [4] |

| THP-1, HL-60, U937 (Hematopoietic) | Decreased Chymotrypsin-like Activity | 50 nM (concentration used) | [12] |

| LN229, GBM8401, U87MG (Glioblastoma) | Inhibition of Survival | Not specified | [13] |

Experimental Protocols

Proteasome Activity Assay

A common method to determine the inhibitory activity of compounds like ONX 0914 on proteasome subunits involves fluorogenic peptide substrates.

Protocol:

-

Cell lysates are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25% sucrose, 2 mM EDTA, 1 mM DTT, 1 mM ATP, 0.05% digitonin).[14]

-

Aliquots of the cell lysate are incubated with a reaction buffer containing a fluorogenic substrate specific for the proteasome subunit of interest. For LMP7, a substrate like Ac-ANW-AMC can be used.[12][14]

-

The reaction is incubated at 37°C for a defined period (e.g., 20 minutes).[12]

-

The reaction is stopped, for example, by adding a 2% SDS solution.[12]

-

The fluorescence of the cleaved substrate is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission for AMC).[12]

-

The activity is calculated relative to a control (e.g., DMSO treated) and normalized to the total protein concentration in the lysate.

In Vivo Animal Model: Colitis

ONX 0914 has been evaluated in various animal models of autoimmune diseases, including colitis.

Protocol (DSS-induced Colitis Model):

-

Colitis is induced in mice (e.g., C57BL/6) by administering dextran sodium sulfate (DSS) in their drinking water.[15] The concentration and duration of DSS administration can be varied to induce acute or chronic colitis.[16]

-

ONX 0914 is administered to the treatment group, typically via intraperitoneal or intravenous injection, at a specified dose and frequency (e.g., 10 mg/kg).[17] A vehicle control group receives the solvent used to dissolve ONX 0914 (e.g., a solution containing DMSO).[17]

-

Disease activity is monitored by daily measurements of body weight, stool consistency, and the presence of blood in the feces.

-

At the end of the study, mice are euthanized, and the colons are collected for macroscopic and histological analysis to assess inflammation and tissue damage.[15]

-

Cytokine levels in the serum or colon tissue can be measured by ELISA to evaluate the anti-inflammatory effects of the treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Impact of ONX 0914 on T-Cell Activation

ONX 0914 has been shown to impair T-cell activation by reducing the sustainment of ERK phosphorylation, while not affecting other pathways like NF-κB.[18]

Caption: ONX 0914 impairs T-cell activation via the ERK pathway.

Experimental Workflow: Evaluation of ONX 0914 in a Colitis Model

The following diagram illustrates a typical workflow for assessing the efficacy of ONX 0914 in a preclinical model of colitis.

Caption: Experimental workflow for ONX 0914 in a colitis model.

Conclusion

ONX 0914 has been a pivotal tool in understanding the role of the immunoproteasome in health and disease. Its selective inhibition of LMP7, and to some extent LMP2, has demonstrated significant therapeutic potential in preclinical models of various inflammatory and autoimmune disorders. The extensive research on ONX 0914 has paved the way for the development of next-generation immunoproteasome inhibitors, some of which are now in clinical trials. This technical guide, using ONX 0914 as a representative example, provides a comprehensive overview of the key aspects of its discovery and development for researchers and professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]

- 6. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]

- 7. apexbt.com [apexbt.com]

- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. kezarlifesciences.com [kezarlifesciences.com]

- 11. embopress.org [embopress.org]

- 12. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. scantox.com [scantox.com]

- 17. ahajournals.org [ahajournals.org]

- 18. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

An In-depth Technical Guide on the Biological Activity and Function of LMP7-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP7-IN-2 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), a critical component of the immunoproteasome. The immunoproteasome is primarily expressed in hematopoietic cells and is induced by pro-inflammatory cytokines in other cell types. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of various autoimmune diseases and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, mechanism of action, and effects on cellular signaling pathways. Detailed experimental protocols for assessing its activity and diagrams illustrating key pathways and workflows are also presented to support further research and drug development efforts.

Introduction to LMP7 and the Immunoproteasome

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis. In response to inflammatory signals, such as those from interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.

LMP7, encoded by the PSMB8 gene, possesses chymotrypsin-like activity and is a key driver of the immunoproteasome's unique proteolytic specificity. This specialized activity is crucial for the generation of specific peptide antigens that are subsequently presented on MHC class I molecules to cytotoxic T lymphocytes. Beyond its role in antigen presentation, the immunoproteasome, and specifically LMP7, has been shown to regulate cytokine production and the differentiation of T helper cells, making it a compelling therapeutic target for autoimmune and inflammatory diseases.

This compound: A Selective LMP7 Inhibitor

This compound belongs to a class of substituted thiazole compounds identified as potent inhibitors of LMP7. While the specific compound "this compound" is a designation used by chemical suppliers, it originates from a series of compounds disclosed in patent WO2014086701A1. For the purpose of this guide, we will refer to a representative compound from this patent, N-(4-(4-methylthiazol-2-yl)-[1,1'-biphenyl]-3-yl)furan-2-carboxamide , as a surrogate for this compound to illustrate the biological activity of this chemical series.

Quantitative Biological Activity

The inhibitory activity of the representative LMP7 inhibitor was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Compound | Target | Assay Type | IC50 (nM) |

| Representative Thiazole Inhibitor | Human LMP7 | Biochemical | < 100 |

Table 1: In vitro inhibitory activity of a representative substituted thiazole LMP7 inhibitor.

Experimental Protocols

The following is a detailed protocol for a typical in vitro biochemical assay to determine the inhibitory activity of compounds against LMP7, based on methodologies described in relevant patents and literature.

4.1. LMP7 Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified human 20S immunoproteasome.

Materials:

-

Purified human 20S immunoproteasome

-

Fluorogenic substrate for LMP7 chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.03% SDS

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

In the 384-well plate, add 1 µL of the diluted test compound to each well. For control wells, add 1 µL of DMSO.

-

Add 20 µL of assay buffer containing 0.5 nM of purified human 20S immunoproteasome to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of assay buffer containing 15 µM of the fluorogenic substrate Suc-LLVY-AMC to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read) at 30°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Inhibition of LMP7 by compounds like this compound has significant downstream effects on inflammatory and autoimmune signaling pathways. The primary mechanism involves the modulation of cytokine production and T-cell differentiation.

Caption: Signaling pathway affected by LMP7 inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel LMP7 inhibitor.

Caption: Experimental workflow for LMP7 inhibitor discovery.

Conclusion

This compound and related substituted thiazole compounds represent a promising class of selective LMP7 inhibitors. Their ability to potently and selectively inhibit the chymotrypsin-like activity of the immunoproteasome translates into significant anti-inflammatory effects, primarily through the suppression of pro-inflammatory cytokine production and the inhibition of Th17 cell differentiation. The detailed protocols and workflows provided in this guide are intended to facilitate further investigation into the therapeutic potential of LMP7 inhibition for a range of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the in vivo efficacy, safety profile, and precise molecular mechanisms of this class of inhibitors.

Target Validation of LMP7 in the Immunoproteasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the immune system. It is primarily expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines such as IFN-γ and TNF-α. The immunoproteasome is composed of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5). LMP7, in particular, possesses chymotrypsin-like activity and is a key player in the generation of peptides for MHC class I antigen presentation. Beyond its role in antigen processing, LMP7 has been implicated in cytokine production, T-cell differentiation, and the regulation of inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and certain cancers.

This technical guide provides an in-depth overview of the target validation of LMP7, using the well-characterized inhibitor ONX-0914 (also known as PR-957) as a representative example for a hypothetical inhibitor, Lmp7-IN-2 . The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the development of novel LMP7-targeting therapeutics.

Data Presentation: Quantitative Analysis of LMP7 Inhibition

The selective inhibition of LMP7 over other proteasome subunits is a critical aspect of target validation. The following tables summarize the inhibitory activity of ONX-0914, which serves as a proxy for our theoretical this compound.

| Inhibitor | Target Subunit | IC50 (nM) | Selectivity (fold vs. β5) | Reference |

| ONX-0914 (PR-957) | LMP7 (β5i) | ~10 | 20-40 | [1] |

| LMP2 (β1i) | - | - | [1] | |

| β5 | - | - | [1] | |

| THP-1 cells (cell-based) | 47.7 | - | [2] |

Table 1: In Vitro Inhibitory Activity of ONX-0914. This table highlights the potent and selective inhibition of the LMP7 subunit by ONX-0914 in cell-free assays and its effect on a monocytic cell line.

| Cytokine | Cell Type | Inhibitor Concentration | Inhibition (%) | Reference |

| IL-23 | Activated Monocytes | LMP7-selective | ~90 | [1] |

| TNF-α | Activated Monocytes | LMP7-selective | ~50 | [1] |

| IL-6 | Activated Monocytes | LMP7-selective | ~50 | [1] |

| IFN-γ | T cells | LMP7-selective | ~60 | [1] |

| IL-2 | T cells | LMP7-selective | ~50 | [1] |

Table 2: Effect of LMP7 Inhibition on Cytokine Production. This table demonstrates the significant reduction in the production of key pro-inflammatory cytokines upon selective inhibition of LMP7 by ONX-0914.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in LMP7 target validation.

Proteasome Activity Assay

This assay measures the enzymatic activity of the proteasome subunits in the presence of an inhibitor.

Materials:

-

Cell lysate from cells of interest (e.g., PBMCs, cancer cell lines)

-

Proteasome lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

-

Fluorogenic peptide substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity of LMP7 and β5)

-

Ac-PAL-AMC (specific for LMP2)

-

-

LMP7 inhibitor (e.g., ONX-0914)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare cell lysates by incubating cells in proteasome lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

In a 96-well black microplate, add 20-50 µg of protein lysate to each well.

-

Add varying concentrations of the LMP7 inhibitor (e.g., ONX-0914) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 30 minutes.

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometer.

-

Continue to measure the fluorescence every 5 minutes for 60 minutes.

-

Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.

-

Plot the proteasome activity against the inhibitor concentration to determine the IC50 value.

Cytokine Production Assay (ELISA)

This protocol details the measurement of cytokine levels in cell culture supernatants following treatment with an LMP7 inhibitor.

Materials:

-

Immune cells (e.g., PBMCs, T cells, monocytes)

-

Cell culture medium

-

Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells)

-

LMP7 inhibitor (e.g., ONX-0914)

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)

-

96-well ELISA plate

-

Plate reader

Protocol:

-

Plate the immune cells in a 96-well plate at a predetermined density.

-

Pre-treat the cells with various concentrations of the LMP7 inhibitor for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with the appropriate agent (e.g., 1 µg/mL LPS for monocytes).

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance using a plate reader.

-

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Analyze the dose-dependent effect of the LMP7 inhibitor on cytokine production.

Mandatory Visualizations

Signaling Pathway of Immunoproteasome-Mediated Inflammation

Caption: LMP7's role in inflammatory signaling.

Experimental Workflow for LMP7 Inhibitor Target Validation

Caption: Target validation workflow for LMP7 inhibitors.

Conclusion

The validation of LMP7 as a therapeutic target requires a multi-faceted approach encompassing biochemical, cellular, and in vivo studies. The data and protocols presented in this guide, using ONX-0914 as a surrogate for a hypothetical this compound, provide a solid framework for researchers to assess the potency, selectivity, and therapeutic potential of novel LMP7 inhibitors. The crucial role of LMP7 in modulating immune responses underscores its significance as a target for a new generation of anti-inflammatory and anti-cancer drugs. Further research into the intricate signaling pathways governed by the immunoproteasome will continue to unveil new therapeutic opportunities.

References

The Role of LMP7 Inhibition in Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response, primarily through the generation of peptides for presentation by Major Histocompatibility Complex (MHC) Class I molecules. The Low Molecular Mass Polypeptide 7 (LMP7), or β5i, is a key catalytic subunit of the immunoproteasome. Its chymotrypsin-like activity is critical for producing antigenic peptides that elicit cytotoxic T lymphocyte (CTL) responses. Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the role of LMP7 inhibition in antigen presentation, with a focus on the well-characterized inhibitor ONX-0914 (also known as PR-957) as a principal exemplar. While data on a compound referred to as Lmp7-IN-2 is sparse, the principles and findings detailed herein for established LMP7 inhibitors provide a robust framework for understanding its potential biological effects. This document outlines the molecular mechanisms, quantitative effects on immune processes, and detailed experimental protocols relevant to the study of LMP7 inhibitors.

Introduction to the Immunoproteasome and LMP7

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins. In hematopoietic cells, and in other cells upon stimulation with inflammatory cytokines like interferon-gamma (IFN-γ), the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively, to form the immunoproteasome.[1][2] This specialized form of the proteasome exhibits altered cleavage preferences, which are believed to optimize the generation of peptide antigens for MHC class I loading.

LMP7 possesses a chymotrypsin-like activity, preferentially cleaving after large hydrophobic residues. This activity is critical for generating peptides with C-terminal hydrophobic anchor residues that have a high affinity for the peptide-binding groove of most MHC class I alleles.[1] Consequently, LMP7 plays a significant role in shaping the repertoire of peptides presented to CD8+ T cells, thereby influencing the nature and magnitude of the cellular immune response.[3][4]

Mechanism of Action of LMP7 Inhibitors

LMP7 inhibitors are small molecules designed to selectively target the catalytic activity of the LMP7 subunit. A prominent example is ONX-0914, a tripeptide epoxyketone that acts as a potent and irreversible inhibitor of LMP7.[5][6] The selectivity of ONX-0914 for LMP7 over its constitutive counterpart, β5, is attributed to specific interactions within the S1 binding pocket of the enzyme.[5] By blocking the chymotrypsin-like activity of LMP7, these inhibitors alter the proteolytic output of the immunoproteasome.

The primary consequence of LMP7 inhibition on antigen presentation is a reduction in the generation of specific MHC class I epitopes.[4][7] This can lead to a decreased presentation of certain viral or tumor-associated antigens, thereby modulating the T-cell response. Beyond its direct role in antigen processing, LMP7 inhibition has been shown to have broader effects on immune cell function, including the modulation of cytokine production and T-cell differentiation.[8][9]

Quantitative Data on the Effects of LMP7 Inhibition

The following tables summarize quantitative data on the effects of LMP7 inhibitors, primarily ONX-0914, from various in vitro and in vivo studies.

Table 1: Inhibitory Potency of LMP7 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |

| ONX-0914 (PR-957) | LMP7 | Cell-free | ~10 | [7] |

| LMP7 (in human Raji cells) | Functional | 5.7 | [7] | |

| M3258 | LMP7 (human) | Biochemical | 3.6 - 4.1 | [10][11] |

| LMP7 (in MM.1S cells) | Cellular | 2.2 - 3.4 | [10] | |

| β5 (constitutive) | Biochemical | 2519 | [11] |

Table 2: Effects of LMP7 Inhibition on Cytokine Production

| Inhibitor | Cell Type | Stimulus | Cytokine | Inhibition | Reference(s) |

| ONX-0914 | Human PBMCs | LPS | IL-23 | ~90% | [7] |

| Human PBMCs | LPS | TNF-α | ~50% | [7][9] | |

| Human PBMCs | LPS | IL-6 | ~50% | [7][9] | |

| Activated T cells | - | IFN-γ | ~60% | [7] | |

| Activated T cells | - | IL-2 | ~50% | [7] |

Table 3: Effects of LMP7 Inhibition on T-Cell Responses

| Inhibitor | T-Cell Type | Effect | Magnitude | Reference(s) |

| ONX-0914 | Naïve CD4+ T cells | Inhibition of Th17 differentiation | Significant | [12] |

| Allogeneic T cells | Decreased IFN-γ production | Significant | [6] | |

| CD4+ and CD8+ T cells | Reduction in memory T cells | Significant | [8] |

Experimental Protocols

This section details common experimental protocols used to assess the role of LMP7 inhibitors in antigen presentation and immune modulation.

Proteasome Activity Assays

Objective: To measure the inhibitory activity of a compound against specific proteasome subunits.

Methodology:

-

Cell-free Assay:

-

Purified human or murine immunoproteasome and constitutive proteasome are used.

-

The inhibitor is incubated with the purified proteasome at various concentrations.

-

A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added.

-

The rate of substrate cleavage is measured by detecting the fluorescent product using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[12]

-

-

Cell-based Assay:

-

Cells expressing the immunoproteasome (e.g., RPMI-8226 multiple myeloma cells) are treated with the inhibitor.[11]

-

A cell-permeable fluorogenic substrate for chymotrypsin-like activity (e.g., MeO-Suc-GLF-AMC) is added.[12]

-

The fluorescence is measured to determine the intracellular proteasome activity.

-

MHC Class I Antigen Presentation Assay

Objective: To determine the effect of LMP7 inhibition on the presentation of a specific T-cell epitope.

Methodology:

-

Cell Lines and T-cell Hybridoma:

-

Use male-derived mouse splenocytes that endogenously express an LMP7-dependent H-2Db restricted T-cell epitope (e.g., UTY246–254).

-

A T-cell hybridoma specific for this epitope that expresses β-galactosidase (lacZ) upon T-cell receptor (TCR) stimulation is used as a reporter.[12]

-

-

Inhibition and Co-culture:

-

The splenocytes are incubated with varying concentrations of the LMP7 inhibitor.

-

The treated splenocytes are then co-cultured with the T-cell hybridoma.

-

-

Readout:

-

After incubation, the cells are lysed, and a substrate for β-galactosidase (e.g., CPRG) is added.

-

The colorimetric change is measured to quantify the activation of the T-cell hybridoma, which is proportional to the amount of presented epitope.[12]

-

Cytokine Release Assay

Objective: To measure the effect of LMP7 inhibition on the production of inflammatory cytokines.

Methodology:

-

Cell Stimulation:

-

Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes are isolated.

-

The cells are pre-treated with the LMP7 inhibitor for a specified time (e.g., 1 hour).

-

The cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS).[13]

-

-

Cytokine Measurement:

-

The cell culture supernatants are collected after a suitable incubation period (e.g., 24 hours).

-

The concentrations of various cytokines (e.g., IL-6, TNF-α, IL-23) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[14]

-

T-Cell Differentiation Assay

Objective: To assess the impact of LMP7 inhibition on the differentiation of naïve CD4+ T cells into specific helper T-cell subsets (e.g., Th17).

Methodology:

-

T-Cell Isolation and Culture:

-

Naïve CD4+ T cells are isolated from mouse spleens using magnetic-activated cell sorting (MACS).

-

The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for TCR stimulation, along with a cocktail of cytokines (e.g., IL-6, TGF-β).[2]

-

-

Inhibitor Treatment:

-

The LMP7 inhibitor is added to the culture medium at the desired concentration.

-

-

Analysis:

-

After several days of culture, the cells are re-stimulated and then stained intracellularly for the signature Th17 cytokine, IL-17A.

-

The percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of LMP7 inhibition.

References

- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. ONX-0914 (PR-957) | CAS:960374-59-8 | Immunoproteasome inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scispace.com [scispace.com]

- 12. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lmp7-IN-2 on Cytokine Production: A Technical Guide for Researchers

An in-depth analysis of the selective immunoproteasome inhibitor Lmp7-IN-2 and its profound effects on modulating inflammatory cytokine expression, providing critical insights for therapeutic development in autoimmune and inflammatory diseases.

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory stimuli in other cell types. Its catalytic subunits, including low-molecular mass polypeptide 7 (Lmp7 or β5i), play a crucial role in processing antigens for presentation by MHC class I molecules. However, emerging evidence has highlighted a broader role for the immunoproteasome in regulating immune responses, particularly in the production of inflammatory cytokines. Selective inhibition of Lmp7 has garnered significant interest as a therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the effects of this compound, a selective Lmp7 inhibitor, on cytokine production, compiling key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the quantitative data from various studies on the effect of Lmp7 inhibitors, primarily PR-957 (also known as ONX 0914), on the production of key inflammatory cytokines.

| Cytokine | Cell Type/Model | Treatment | Concentration/Dose | % Inhibition / Fold Change | Reference |

| IL-23 | Activated Human Monocytes | PR-957 | 100 nM | ~80% inhibition | [1][2][3] |

| IFN-γ | Activated Human T cells | PR-957 | 100 nM | Significant reduction | [1][2][3] |

| IL-2 | Activated Human T cells | PR-957 | 100 nM | Significant reduction | [1][2][3] |

| IL-6 | LPS-stimulated Mouse Splenocytes | ONX 0914 (co-inhibition of Lmp2/7) | 300 nM | Significant reduction | [4] |

| IL-6 | LPS-stimulated Human PBMCs | ONX 0914 (co-inhibition of Lmp2/7) | 300 nM | Significant reduction | [4] |

| IL-17A | Mouse Model of Colitis | ONX 0914 | 10 mg/kg | Significant reduction in tissue | [5] |

| TNF-α | Activated Human Monocytes | ONX 0914 | Not specified | Significantly inhibited | [6] |

Note: this compound is a general descriptor for inhibitors of Lmp7. PR-957/ONX 0914 is the most extensively studied selective Lmp7 inhibitor. Some studies indicate that the robust anti-cytokine effect of ONX 0914 may be due to the co-inhibition of Lmp2 at higher concentrations or with prolonged exposure.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments cited in the literature on this compound's effects on cytokine production.

Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of secreted cytokines in cell culture supernatants or biological fluids following treatment with an Lmp7 inhibitor.

Materials:

-

96-well ELISA plates

-

Capture antibody specific for the cytokine of interest

-

Detection antibody specific for the cytokine of interest (biotinylated)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Add serially diluted recombinant cytokine standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody diluted in assay buffer to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate five times. Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add stop solution to each well to quench the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous population following treatment with an Lmp7 inhibitor.

Materials:

-

Fluorochrome-conjugated antibodies against cell surface markers and the intracellular cytokine of interest

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Stimulation and Treatment: Culture cells in the presence of a stimulant (e.g., PMA/Ionomycin for T cells, LPS for monocytes) and the Lmp7 inhibitor or vehicle control for a specified period.

-

Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.

-

Surface Staining: Harvest the cells and wash them with FACS buffer. Stain for cell surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells with FACS buffer. Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.

-

Intracellular Staining: Wash the cells with permeabilization buffer. Stain for the intracellular cytokine with a fluorochrome-conjugated antibody diluted in permeabilization buffer for 30 minutes at 4°C in the dark.

-

Data Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Analyze the flow cytometry data using appropriate software to gate on the cell population of interest and determine the percentage of cells positive for the cytokine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on cytokine production.

Caption: Lmp7 inhibition blocks NF-κB signaling and cytokine production.

Caption: Workflows for ELISA and Intracellular Cytokine Staining.

Conclusion

The selective inhibition of the immunoproteasome subunit Lmp7 by compounds such as this compound presents a compelling therapeutic avenue for a multitude of inflammatory and autoimmune diseases. The data clearly demonstrate that Lmp7 inhibition significantly curtails the production of key pro-inflammatory cytokines, including IL-23, IFN-γ, IL-2, IL-6, and IL-17A. This effect is largely mediated through the disruption of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced roles of Lmp7 in immune regulation. Future studies should continue to explore the therapeutic potential of Lmp7 inhibitors, with a particular focus on the long-term efficacy and safety of these compounds in preclinical and clinical settings. The insights gained from such research will be invaluable for the development of novel and more targeted therapies for debilitating inflammatory conditions.

References

- 1. kezarlifesciences.com [kezarlifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

Investigating Lmp7-IN-2 in Autoimmune Disease Models: A Technical Guide

This technical guide provides an in-depth overview of the investigation of Lmp7 (Low-molecular mass polypeptide-7) inhibitors, with a focus on a representative compound designated as Lmp7-IN-2, in the context of autoimmune disease models. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology and pharmacology. It covers the core mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies, offering a comprehensive resource for evaluating the therapeutic potential of Lmp7 inhibition.

Introduction to Lmp7 and the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as IFN-γ and TNF-α.[1] It plays a crucial role in the immune system by processing proteins for presentation on MHC class I molecules, thereby shaping the CD8+ T cell response.[2][3] The immunoproteasome's catalytic core is composed of three distinct subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5) found in the standard proteasome.[4]

Lmp7, in particular, possesses chymotrypsin-like activity and has been identified as a key player in the pathogenesis of various autoimmune diseases.[5][6] Beyond its role in antigen presentation, Lmp7 is critically involved in T cell expansion, the production of pro-inflammatory cytokines, and the differentiation of T helper cells, particularly Th1 and Th17 lineages.[4][5] This central role in pathogenic immune responses makes Lmp7 a compelling therapeutic target for autoimmune disorders.[1]

This compound is a representative selective inhibitor of the Lmp7 subunit. By blocking the chymotrypsin-like activity of the immunoproteasome, it aims to modulate the downstream inflammatory cascades that drive autoimmune pathology. This guide will explore the preclinical evidence for Lmp7 inhibition in various autoimmune disease models, providing the necessary technical details for further investigation.

Mechanism of Action of Lmp7 Inhibition

Inhibition of Lmp7 has been shown to ameliorate disease in a variety of animal models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and inflammatory bowel disease.[1][5] The therapeutic effects of Lmp7 inhibition are attributed to two primary mechanisms: the modulation of cytokine secretion and the suppression of pathogenic T helper cell differentiation.[5]

Selective inhibition of Lmp7 has been demonstrated to block the production of pro-inflammatory cytokines such as IL-23 by activated monocytes, and IFN-γ and IL-2 by T cells.[6] Furthermore, Lmp7 inhibition has been shown to prevent the differentiation of naïve T helper cells into pro-inflammatory Th1 and Th17 cells.[5] More recent evidence suggests that for optimal therapeutic efficacy in treating autoimmunity, co-inhibition of both Lmp2 and Lmp7 subunits of the immunoproteasome may be required.[7][8] This dual inhibition appears to be synergistic in reducing MHC class I surface expression, IL-6 production, and Th17 differentiation, leading to a more profound amelioration of disease in preclinical models of colitis and experimental autoimmune encephalomyelitis (EAE).[7][8]

Signaling Pathways Affected by Lmp7 Inhibition

The immunoproteasome, and specifically Lmp7, is implicated in the regulation of key inflammatory signaling pathways, most notably the NF-κB pathway.[9] The degradation of I-κB, the inhibitor of NF-κB, is mediated by the proteasome, and the immunoproteasome is thought to enhance this process, leading to the accelerated production of inflammatory cytokines like TNF-α and IL-6.[9] By inhibiting Lmp7, this compound can potentially dampen this pro-inflammatory signaling cascade.

Furthermore, Lmp7 inhibition impacts the signaling pathways governing T helper cell differentiation. The development of pathogenic Th1 and Th17 cells is a hallmark of many autoimmune diseases. Lmp7 inhibition has been shown to suppress this differentiation process, likely by altering the cytokine milieu and downstream signaling events that drive these specific T cell fates.[5][10]

Caption: Lmp7 signaling pathway in autoimmunity.

Quantitative Data from Preclinical Autoimmune Disease Models

The efficacy of Lmp7 inhibitors has been evaluated in several well-established mouse models of autoimmune diseases. The following tables summarize the quantitative data from these studies, demonstrating the therapeutic potential of targeting Lmp7.

Table 1: Efficacy of Lmp7 Inhibition in a Mouse Model of Rheumatoid Arthritis

| Parameter | Vehicle Control | Lmp7 Inhibitor (e.g., ONX 0914) | % Reduction | Reference |

| Clinical Score | 10.5 ± 0.5 | 3.5 ± 0.4 | 66.7% | [6] |

| Paw Swelling (mm) | 3.8 ± 0.1 | 2.9 ± 0.1 | 23.7% | [6] |

| Infiltration of Joints | High | Low | - | [6] |

| Anti-Collagen IgG (µg/ml) | 850 ± 150 | 300 ± 50 | 64.7% | [6] |

Table 2: Efficacy of Lmp7 Inhibition in a Mouse Model of Multiple Sclerosis (EAE)

| Parameter | Vehicle Control | Lmp7 Inhibitor (e.g., ONX 0914) | % Reduction | Reference |

| Mean Clinical Score | 3.2 ± 0.3 | 1.1 ± 0.2 | 65.6% | [10] |

| Infiltrating CD4+ T cells in CNS (x10^5) | 5.8 ± 0.7 | 1.2 ± 0.3 | 79.3% | [10] |

| IL-17 producing CD4+ T cells in CNS (%) | 2.5 ± 0.4 | 0.5 ± 0.1 | 80.0% | [10] |

| IFN-γ producing CD4+ T cells in CNS (%) | 4.1 ± 0.6 | 1.0 ± 0.2 | 75.6% | [10] |

Table 3: Efficacy of Lmp7 Inhibition in a Mouse Model of Inflammatory Bowel Disease (DSS-induced Colitis)

| Parameter | Vehicle Control | Lmp7 Inhibitor (e.g., ONX 0914) | % Reduction | Reference |

| Disease Activity Index | 8.5 ± 0.7 | 3.0 ± 0.5 | 64.7% | [11] |

| Colon Length (cm) | 6.2 ± 0.3 | 7.8 ± 0.2 | - (Increase) | [11] |

| Histological Score | 9.1 ± 0.8 | 3.2 ± 0.6 | 64.8% | [11] |

| IL-6 in Colon Tissue (pg/mg) | 125 ± 15 | 45 ± 8 | 64.0% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Lmp7 inhibitors in autoimmune disease models.

Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

Protocol:

-

Immunization: On day 0, DBA/1J mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster: On day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

Treatment: this compound or vehicle is administered daily starting from the day of booster injection (or upon disease onset) via an appropriate route (e.g., subcutaneous or oral).

-

Monitoring: Mice are monitored daily for signs of arthritis. Clinical severity is scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw). The maximum score per mouse is 16.

-

Endpoint Analysis: At the end of the study (e.g., day 42), mice are euthanized. Blood is collected for serological analysis (e.g., anti-collagen antibodies). Paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

Caption: Experimental workflow for the CIA model.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

Protocol:

-

Immunization: On day 0, C57BL/6 mice are immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

-

Treatment: this compound or vehicle is administered daily starting from day 3 post-immunization (prophylactic) or upon the onset of clinical signs (therapeutic).

-

Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

-

Endpoint Analysis: At the peak of the disease or at the study endpoint, mice are euthanized. The brain and spinal cord are harvested for histological analysis (inflammation, demyelination) and for the isolation of infiltrating immune cells for flow cytometric analysis of T cell populations (e.g., Th1, Th17).

T Helper Cell Differentiation Assay

This in vitro assay is used to assess the effect of this compound on the differentiation of naïve CD4+ T cells into specific helper lineages.

Protocol:

-

Cell Isolation: Naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).

-

Cell Culture: Cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

-

Differentiation Conditions: Specific cytokine cocktails and neutralizing antibodies are added to the culture medium to drive differentiation towards a particular lineage (e.g., IL-12 and anti-IL-4 for Th1; TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 for Th17).

-

Treatment: this compound or vehicle is added to the culture medium at the time of plating.

-

Analysis: After 3-5 days of culture, cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The expression of lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) is then analyzed by intracellular cytokine staining and flow cytometry.

Caption: Workflow for T helper cell differentiation assay.

Conclusion

The available preclinical data strongly support the investigation of Lmp7 inhibitors, such as the representative this compound, as a promising therapeutic strategy for autoimmune diseases. The central role of Lmp7 in orchestrating pro-inflammatory cytokine production and pathogenic T helper cell differentiation provides a solid rationale for its inhibition. The significant amelioration of disease in various animal models highlights the potential of this approach. Further research, including the investigation of the synergistic effects of dual Lmp2/Lmp7 inhibition and the development of highly selective and potent inhibitors, will be crucial in translating these preclinical findings into effective therapies for patients with autoimmune disorders. This guide provides a foundational framework for researchers to design and execute studies aimed at further elucidating the therapeutic utility of Lmp7 inhibition.

References

- 1. The immunoproteasome: a novel drug target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proteasome immunosubunits protect against the development of CD8 T-cell-mediated autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of Lmp7-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lmp7-IN-2 is identified as an inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. While specific quantitative selectivity data for this compound is not publicly available, this guide provides an in-depth overview of the principles and methodologies used to characterize the selectivity profile of LMP7 inhibitors. By examining data from extensively studied LMP7 inhibitors such as ONX-0914 (PR-957), PRN1126, and M3258, we delineate the experimental approaches and data presentation crucial for evaluating the specificity of such compounds. This document serves as a comprehensive resource for researchers engaged in the discovery and development of selective immunoproteasome inhibitors, offering detailed experimental protocols and conceptual frameworks for assessing inhibitor selectivity.

Introduction to the Immunoproteasome and LMP7

The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and induced in other cells by pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1] It plays a critical role in processing proteins for presentation on Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the adaptive immune response. The catalytic core of the immunoproteasome is composed of three distinct active subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts β1, β2, and β5, respectively.[1]

LMP7 possesses chymotrypsin-like (CT-L) activity and is a key target for therapeutic intervention in autoimmune diseases and certain cancers. Selective inhibition of LMP7 is hypothesized to modulate immune responses with an improved safety profile compared to broader proteasome inhibitors. The selectivity of an LMP7 inhibitor is a critical determinant of its therapeutic window and potential off-target effects.

The Significance of a Selectivity Profile

The selectivity profile of a drug candidate like this compound is paramount. It defines the inhibitor's potency against its intended target (LMP7) relative to its activity against other related and unrelated enzymes. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. For an LMP7 inhibitor, selectivity is primarily assessed against:

-

Other Immunoproteasome Subunits: LMP2 (caspase-like activity) and MECL-1 (trypsin-like activity).

-

Constitutive Proteasome Subunits: β5 (chymotrypsin-like), β1 (caspase-like), and β2 (trypsin-like).

-

Other Cellular Proteases: To ensure the inhibitor does not have broad, non-specific activity.

Quantitative Selectivity Data of Representative LMP7 Inhibitors

While specific data for this compound is unavailable, the following tables summarize the selectivity profiles of well-characterized LMP7 inhibitors to illustrate how such data is typically presented.

Table 1: Biochemical IC50 Values of Representative LMP7 Inhibitors Against Proteasome Subunits (in nM)

| Compound | LMP7 (β5i) | LMP2 (β1i) | MECL-1 (β2i) | β5 | β1 | β2 | Selectivity (β5/LMP7) |

| ONX-0914 | ~10-20 | >1000 | >1000 | ~400-800 | >1000 | >1000 | ~40x |

| PRN1126 | 1.6 | >10,000 | >10,000 | 210 | >10,000 | >10,000 | ~131x |

| M3258 | 4.1 | >30,000 | >30,000 | 2,519 | >30,000 | >30,000 | >600x[2] |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source. The data presented is a compilation from multiple sources to provide a comparative overview.[2][3]

Table 2: Cellular Activity of Representative LMP7 Inhibitors

| Compound | Cell Line | Assay | Cellular IC50 (nM) |

| M3258 | MM.1S (Multiple Myeloma) | LMP7 Activity | 2-37[2] |

| M3258 | Human PBMCs | LMP7 Activity | 2-37[2] |

| ONX-0914 | Various | Cytokine Production | Varies by cytokine and cell type |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of an inhibitor's selectivity profile. Below are representative protocols for key experiments.

Biochemical Proteasome Inhibition Assay

Objective: To determine the IC50 values of an inhibitor against purified 20S immunoproteasome and constitutive proteasome subunits.

Materials:

-

Purified human 20S immunoproteasome and constitutive proteasome (commercially available).

-

Fluorogenic peptide substrates:

-

LMP7/β5 (Chymotrypsin-like): Suc-LLVY-AMC

-

LMP2/β1 (Caspase-like): Ac-PAL-AMC or Z-LLE-AMC

-

MECL-1/β2 (Trypsin-like): Ac-KQL-AMC

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.03% SDS.

-

Test inhibitor (e.g., this compound) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm).

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

-

Add the purified proteasome (immunoproteasome or constitutive proteasome) to the wells at a final concentration of 1-5 nM.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the specific fluorogenic substrate to a final concentration of 10-20 µM.

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).

-

Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proteasome Activity Assay

Objective: To measure the inhibition of proteasome activity by a compound in a cellular context.

Materials:

-

Cell line of interest (e.g., a human cancer cell line like MM.1S or PBMCs).

-

Cell culture medium and supplements.

-

Test inhibitor dissolved in DMSO.

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors.

-

Fluorogenic, cell-permeable substrate for LMP7 (e.g., MeO-Suc-GLF-AMC).

-

96-well plates (clear for cell culture, black for fluorescence reading).

-

Fluorescence plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-4 hours).

-

Wash the cells with PBS.

-

Lyse the cells by adding lysis buffer and incubating on ice.

-

Transfer the cell lysates to a black 96-well plate.

-

Add the fluorogenic substrate to the lysates.

-

Measure the fluorescence kinetically as described in the biochemical assay.

-

Alternatively, for cell-permeable substrates, add the substrate directly to the live, inhibitor-treated cells and measure fluorescence.

-

Normalize the data and calculate the cellular IC50 value.

Visualizations of Key Concepts and Workflows

Signaling Pathway

Caption: Inflammatory signaling pathway leading to immunoproteasome assembly and function, with the point of intervention for this compound.

Experimental Workflow

Caption: A typical experimental workflow for determining the selectivity profile of a novel LMP7 inhibitor.

Logical Relationship of Selectivity

Caption: Logical relationship defining a highly selective LMP7 inhibitor based on its on-target and off-target activities.

Conclusion

The development of selective LMP7 inhibitors holds significant promise for the treatment of various diseases. A thorough understanding and rigorous evaluation of an inhibitor's selectivity profile are indispensable for its progression as a therapeutic candidate. While specific data for this compound is not yet in the public domain, the established methodologies and data from analogous compounds provide a clear roadmap for its characterization. The combination of biochemical and cellular assays, as outlined in this guide, is essential for constructing a comprehensive selectivity profile that will inform on the potential efficacy and safety of novel LMP7 inhibitors.

References

Methodological & Application

Application Notes and Protocols for LMP7-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro use of LMP7-IN-2, a potent and selective inhibitor of the immunoproteasome subunit LMP7. Low-molecular mass protein-7 (LMP7), a key component of the immunoproteasome, is predominantly expressed in cells of hematopoietic origin and is involved in processing antigens for MHC class I presentation.[1] Inhibition of LMP7 has emerged as a promising therapeutic strategy in various disease models, including autoimmune disorders and cancer, by modulating inflammatory responses and T-cell differentiation.[2][3][4][5] These protocols describe the cell culture preparation, this compound treatment, and subsequent analysis of cellular responses, including effects on cell viability, cytokine production, and key signaling pathways.

Introduction

The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). It plays a crucial role in the immune system by generating peptides from intracellular antigens for presentation by MHC class I molecules. The immunoproteasome contains three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts. LMP7 possesses chymotrypsin-like activity and its inhibition has been shown to suppress the production of pro-inflammatory cytokines and attenuate the development of various inflammatory and autoimmune diseases.[5][6] this compound is a novel small molecule inhibitor designed for high selectivity towards LMP7, making it a valuable tool for studying the biological functions of the immunoproteasome and for potential therapeutic development.

Mechanism of Action

This compound selectively targets the chymotrypsin-like proteolytic activity of the LMP7 subunit of the immunoproteasome. By inhibiting LMP7, the inhibitor alters the repertoire of peptides generated from intracellular proteins. This can lead to a reduction in the presentation of certain antigens on the cell surface, thereby modulating T-cell responses. Furthermore, inhibition of LMP7 has been demonstrated to affect cytokine secretion and T helper cell differentiation, particularly the differentiation of pro-inflammatory Th17 cells.[3][4][7] Studies with other LMP7 inhibitors have suggested that co-inhibition of LMP2 and LMP7 may be required for broad anti-inflammatory effects in some contexts.[3][4][7] The downstream effects of LMP7 inhibition can impact signaling pathways such as NF-κB and TGFβ/Smad.[6]

Experimental Protocols

Cell Culture and Maintenance

A variety of cell lines can be utilized to study the effects of this compound, depending on the research focus. For instance, multiple myeloma cell lines like MM.1S and U266B1 are suitable for cancer studies, while peripheral blood mononuclear cells (PBMCs) and specific T-cell subsets are ideal for immunological research.[8]

Materials:

-

Appropriate cell line (e.g., MM.1S, U266B1, or isolated primary cells)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

This compound (stock solution prepared in DMSO)

Procedure:

-

Culture cells in T-75 flasks until they reach approximately 80% confluency.

-

For experiments, seed cells in 96-well, 24-well, or 6-well plates at a predetermined density. For example, for cellular activity assays, seed 10,000 cells per well in a 96-well plate.[8]

-

Allow cells to adhere and stabilize for 24 hours before treatment.

This compound Treatment

Materials:

-

Cultured cells

-

This compound stock solution

-

Complete growth medium

-

Vehicle control (DMSO)

Procedure:

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all wells, including the vehicle control.

-

Remove the old medium from the cultured cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours), depending on the specific assay. For instance, a 2-hour incubation may be sufficient for assessing direct enzyme inhibition, while longer incubations are necessary for downstream cellular effects.[3][8]

Cell Viability Assay (MTT Assay)

Materials:

-

Treated cells in a 96-well plate

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the treatment period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Secretion Assay (ELISA)

Materials:

-

Supernatant from treated cells

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant after treatment with this compound.

-

Perform the ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of the cytokine in each sample based on a standard curve.

Western Blot Analysis

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against LMP7, p-Smad2/3, IκBα, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-